molecular formula C21H17ClFN3O3 B2805597 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 953250-98-1

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2805597
CAS No.: 953250-98-1
M. Wt: 413.83
InChI Key: SZYKGNGEAKKICL-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN3O3 and its molecular weight is 413.83. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

Studies have evaluated derivatives similar to the mentioned compound for their antitubercular activity. Modifications of certain structural analogs have demonstrated in vitro efficacy against Mycobacterium tuberculosis, comparable to isoniazid for some derivatives, highlighting their potential in developing new leads for antitubercular compounds (Asif, 2014).

Neuroprotective and Cognitive Function Enhancement

Research on pyrrolidine derivatives has indicated their significance as pharmacological agents capable of facilitating memory processes and attenuating cognitive function impairments associated with various neurological conditions. This area of study underscores the potential of structurally similar compounds in treating neurodegenerative diseases and improving cognitive functions (Veinberg et al., 2015).

Anticancer Activity

Several studies have focused on the synthesis and biological evaluation of isoxazolone and imidazole derivatives for their antitumor activities. These compounds have been reviewed for their potential in acting against various types of cancer, suggesting a broad spectrum of applications in oncology and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share some structural features with the compound , have been investigated for their applications in optoelectronic materials. These studies suggest the value of incorporating such structural fragments into π-extended conjugated systems for the creation of novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

AMPK Activation and Metabolic Regulation

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator with structural similarity to the compound of interest. It has been widely used in studies focusing on AMPK activation, impacting metabolism, exercise response, and cancer pathogenesis. Although the specific compound was not directly linked to AMPK activation, the research highlights the broader implications of related compounds in metabolic regulation and cancer treatment (Visnjic et al., 2021).

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3/c22-15-3-1-13(2-4-15)19-10-17(25-29-19)11-24-21(28)14-9-20(27)26(12-14)18-7-5-16(23)6-8-18/h1-8,10,14H,9,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYKGNGEAKKICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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